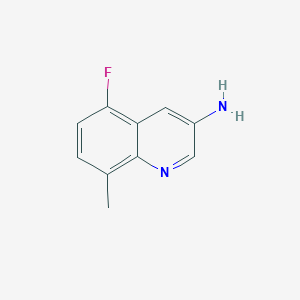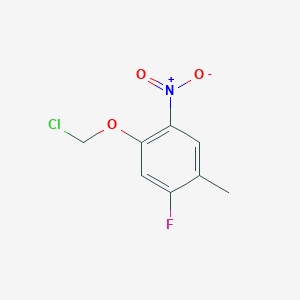
3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to an oxazole ring and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylphenyl Intermediate: The cyclopropyl group is introduced to the phenyl ring through a cyclopropanation reaction.
Oxazole Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxazole ring.
Sulfonyl Chloride Introduction: Finally, the sulfonyl chloride group is introduced through sulfonation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of specific atoms within the molecule.
Cyclization Reactions: The oxazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring may also play a role in binding to specific receptors or active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(4-Ethylphenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(4-Propylphenyl)-1,2-oxazole-5-sulfonyl chloride
Uniqueness
3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C12H10ClNO3S |
|---|---|
Molekulargewicht |
283.73 g/mol |
IUPAC-Name |
3-(4-cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C12H10ClNO3S/c13-18(15,16)12-7-11(14-17-12)10-5-3-9(4-6-10)8-1-2-8/h3-8H,1-2H2 |
InChI-Schlüssel |
HQLTXLSPFNWDRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC=C(C=C2)C3=NOC(=C3)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




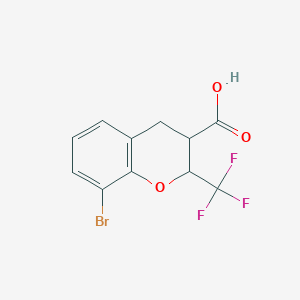
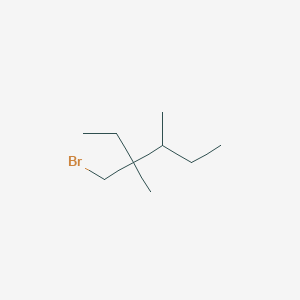
![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)
![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
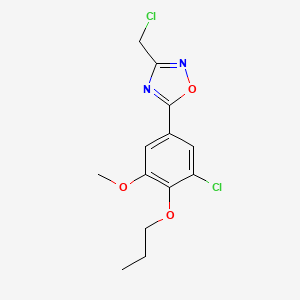

![7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13196285.png)
![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)
